1,3,5-Tris[2-(bromomethyl)phenyl]benzene
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Overview
Description
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is an organic compound characterized by three bromomethyl groups attached to a benzene ring. This compound is notable for its utility in various chemical syntheses, particularly as a cross-linker in the creation of complex molecular structures such as ligands and dendrimers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3,5-trimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl₄) at elevated temperatures (around 70°C) for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and efficient product isolation .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[2-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic Substitution: Produces substituted benzene derivatives.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including ligands and dendrimers.
Biology: Employed in the development of bioactive compounds and as a cross-linker in the synthesis of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene involves its ability to act as a cross-linker, forming covalent bonds with other molecules. This property is particularly useful in the synthesis of dendrimers and other complex structures.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Similar structure but lacks the phenyl groups attached to the bromomethyl groups.
1,3,5-Tris(4-bromophenyl)benzene: Similar but with bromine atoms attached to the para positions of the phenyl groups.
Hexakis(bromomethyl)benzene: Contains six bromomethyl groups attached to a benzene ring.
Uniqueness
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is unique due to the presence of phenyl groups attached to the bromomethyl groups, which enhances its reactivity and versatility in chemical syntheses. This structural feature allows for more complex and diverse chemical modifications compared to its simpler analogs .
Properties
CAS No. |
87226-89-9 |
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Molecular Formula |
C27H21Br3 |
Molecular Weight |
585.2 g/mol |
IUPAC Name |
1,3,5-tris[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-7-1-4-10-25(19)22-13-23(26-11-5-2-8-20(26)17-29)15-24(14-22)27-12-6-3-9-21(27)18-30/h1-15H,16-18H2 |
InChI Key |
ITKOHHHYGWZHGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC(=CC(=C2)C3=CC=CC=C3CBr)C4=CC=CC=C4CBr |
Origin of Product |
United States |
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